molecular formula C7H4BrNO2 B1339144 7-Bromobenzo[d]oxazol-2(3H)-one CAS No. 871367-14-5

7-Bromobenzo[d]oxazol-2(3H)-one

Cat. No. B1339144
M. Wt: 214.02 g/mol
InChI Key: LHTQHBZJSVUNBG-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazol-2(3H)-one is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the bromine atom on the benzene ring of the oxazole makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of brominated oxazole derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole, which is a related oxazole compound . These reactions are selective and can yield a range of substituted oxazoles. Although the specific synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one is not detailed in the provided papers, similar methodologies involving halogenation and cyclization reactions are commonly employed in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular and crystal structures of a related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, were established using this method . The nature of hydrogen bonds between molecules in solution and in the crystalline state can also be determined by IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Brominated oxazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can participate in Suzuki coupling reactions to yield various substituted products . The presence of the bromine atom makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce different functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives are influenced by the presence of the bromine atom and the oxazole ring. These compounds typically exhibit strong absorption in the UV-visible spectrum and may also show fluorescence. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The reactivity of these compounds in chemical reactions is a key aspect of their chemical properties, as demonstrated by their use in various synthetic applications .

Scientific Research Applications

  • Quorum Sensing Inhibitors

    • Field : Microbiology
    • Application : Benzoxazole derivatives have been used as quorum sensing inhibitors in Gram-negative bacteria .
    • Method : Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
    • Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
  • Anti-inflammatory Agents

    • Field : Pharmacology
    • Application : 2-substituted benzoxazole derivatives have been used as potent anti-inflammatory agents .
    • Method : The compounds were pharmacologically evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .
    • Results : Compound 3, 4, and 6a showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
  • Anticancer Activity

    • Field : Oncology
    • Application : 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives have been used for their anticancer activity .
  • Inhibitors of Mycobacterium tuberculosis InhA

    • Field : Microbiology
    • Application : Benzoxazole derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA .
    • Method : A series of twenty seven substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed based on an earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead . Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
    • Results : Among the compounds tested, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .
  • Quorum Sensing Inhibitors of Gram-negative bacteria

    • Field : Microbiology
    • Application : Benzoxazole derivatives have been used as quorum sensing inhibitors in Gram-negative bacteria .
    • Method : Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
    • Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
  • Inhibitors of Mycobacterium tuberculosis InhA
    • Field : Microbiology
    • Application : Benzoxazole derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA .
    • Method : A series of twenty seven substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed based on an earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead . Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
    • Results : Among the compounds tested, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .

Safety And Hazards

The safety information for 7-Bromobenzo[d]oxazol-2(3H)-one includes the following hazard statements: H302-H315-H320-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

7-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTQHBZJSVUNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468536
Record name 7-Bromobenzo[d]oxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzo[d]oxazol-2(3H)-one

CAS RN

871367-14-5
Record name 7-Bromobenzo[d]oxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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